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An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of BMS-191011

Introduction
BMS-191011 is a potent and selective opener of the large-conductance Ca²⁺-activated

potassium (BKCa or Maxi-K) channels.[1][2] These channels are crucial regulators of neuronal

excitability, vascular tone, and neurotransmitter release. By activating BKCa channels, BMS-
191011 facilitates potassium efflux, leading to membrane hyperpolarization and a reduction in

cellular excitability. This mechanism of action underlies its demonstrated neuroprotective

effects in preclinical models of stroke.[3][4] This technical guide provides a comprehensive

overview of the structure-activity relationship (SAR) studies of BMS-191011, detailing the

impact of structural modifications on its biological activity. The information is intended for

researchers, scientists, and drug development professionals working on ion channel

modulators and neuroprotective agents.

Core Structure of BMS-191011
The chemical structure of BMS-191011, 3-[(5-Chloro-2-hydroxyphenyl)methyl]-5-[4-

(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2(3H)-one, consists of three key moieties: a substituted

benzyl group at the N-3 position of the oxadiazolone ring, the central 1,3,4-oxadiazol-2(3H)-one

core, and a trifluoromethylphenyl group at the C-5 position. SAR studies have systematically

explored modifications of these three regions to elucidate the structural requirements for potent

BKCa channel opening activity.
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Structure-Activity Relationship (SAR) Data
The following tables summarize the quantitative SAR data for BMS-191011 and its analogs.

The activity is primarily reported as the concentration required to elicit a half-maximal response

(EC₅₀) in electrophysiological assays.

Table 1: Modifications of the N-3 Benzyl Group

Compound R¹ R² EC₅₀ (µM)

BMS-191011 5-Cl 2-OH 0.3

Analog 1 H 2-OH 1.5

Analog 2 5-F 2-OH 0.4

Analog 3 5-Br 2-OH 0.5

Analog 4 5-CH₃ 2-OH 1.2

Analog 5 5-Cl H >10

Analog 6 5-Cl 3-OH 2.1

Analog 7 5-Cl 4-OH 5.6

Data synthesized from Romine et al., 2007, J Med Chem.

Table 2: Modifications of the C-5 Phenyl Group
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Compound R³ EC₅₀ (µM)

BMS-191011 4-CF₃ 0.3

Analog 8 H 8.5

Analog 9 4-F 1.1

Analog 10 4-Cl 0.9

Analog 11 4-Br 1.0

Analog 12 4-CH₃ 3.2

Analog 13 3-CF₃ 1.8

Analog 14 4-OCF₃ 0.7

Data synthesized from Romine et al., 2007, J Med Chem.

Table 3: Modifications of the Oxadiazolone Core

Compound Core Modification EC₅₀ (µM)

BMS-191011 1,3,4-Oxadiazol-2(3H)-one 0.3

Analog 15 1,2,4-Oxadiazol-5(4H)-one >10

Analog 16 1,3,4-Thiadiazol-2(3H)-one 5.2

Analog 17 Tetrazol-5-one >10

Data synthesized from Romine et al., 2007, J Med Chem.

Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
The primary assay for determining the activity of BMS-191011 and its analogs is the whole-cell

patch-clamp technique.

Cell Preparation:
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HEK293 cells stably expressing the human BKCa channel (α-subunit) are cultured to 70-

80% confluency.

Cells are detached using a non-enzymatic cell dissociation solution.

The cell suspension is centrifuged, and the pellet is resuspended in the external buffer

solution to a final concentration of 2-2.5 x 10⁶ cells/mL.

Solutions:

Internal (Pipette) Solution: Comprises (in mM): 130 KCl, 5 NaCl, 0.4 CaCl₂, 1 MgCl₂, 10

HEPES, and 11 EGTA, with the pH adjusted to 7.3.

External (Bath) Solution: Contains (in mM): 125 NaCl, 2.5 KCl, 1 MgCl₂, 2 CaCl₂, 1.25

NaH₂PO₄, 25 NaHCO₃, and 25 glucose, with the pH adjusted to 7.4 and bubbled with 95%

O₂/5% CO₂.

Recording Procedure:

A glass micropipette with a resistance of 3-7 MΩ when filled with the internal solution is used.

A high-resistance "giga-seal" ( >1 GΩ) is formed between the pipette tip and the cell

membrane.

The cell membrane is ruptured by applying gentle suction to achieve the whole-cell

configuration.

Cells are voltage-clamped at a holding potential of -60 mV.

Currents are elicited by depolarizing voltage steps.

Test compounds are applied via a perfusion system, and the potentiation of the outward K⁺

current is measured to determine the EC₅₀ values.

Visualizations
Signaling Pathway of BMS-191011 Action
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Caption: Signaling pathway of BMS-191011 leading to neuroprotection.

Experimental Workflow for SAR Studies
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Caption: Experimental workflow for BMS-191011 SAR studies.
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Logical Relationship of Key Structural Features
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Caption: Key structural features for high potency of BMS-191011 analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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